

Application Notes and Protocols for FRET-Based HIV-1 Protease Cleavage Assays

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Compound of Interest

Compound Name: HIV-1 protease-IN-9

Cat. No.: B12377888

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Note to the user: The specific substrate "**HIV-1 protease-IN-9**" was not identified as a standard or widely published substrate for HIV-1 protease FRET-based cleavage assays in the reviewed literature. The designation "IN-9" appears to be associated with a peptide derived from HIV-1 integrase, used in inhibitor studies for that enzyme. Therefore, to fulfill the request for detailed application notes and protocols, this document utilizes a well-characterized and commonly employed FRET substrate for HIV-1 protease, often referred to as "HIV Protease Substrate I". This substrate has the sequence Ac-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS, with DABCYL as a quencher. The principles, protocols, and data presentation formats described herein are broadly applicable to other FRET-based HIV-1 protease assays.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins.[1] This cleavage is a critical step for the production of infectious virions, making HIV-1 protease a key target for antiretroviral therapies.[1][2] Förster Resonance Energy Transfer (FRET) based cleavage assays provide a sensitive and continuous method for monitoring HIV-1 protease activity in a high-throughput format.[3][4] These assays are invaluable for the screening and characterization of potential HIV-1 protease inhibitors.

This document provides detailed application notes and protocols for the use of a fluorogenic peptide substrate in FRET-based HIV-1 protease cleavage assays.

Principle of the FRET-Based Cleavage Assay

The FRET-based assay for HIV-1 protease activity utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule in close proximity. In the intact peptide, the fluorescence of the fluorophore is suppressed by the quencher through FRET. Upon cleavage of the peptide by HIV-1 protease at a specific recognition site, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This increase in fluorescence is directly proportional to the rate of substrate cleavage and thus, to the enzymatic activity of HIV-1 protease.^{[2][3]}

Data Presentation

Quantitative Data Summary

The following table summarizes typical kinetic parameters for a commonly used HIV-1 protease FRET substrate. These values can be used as a reference for assay validation and comparison of inhibitor potency.

Parameter	Value	Reference Substrate	FRET Pair
K _m	15 μ M - 103 μ M	Ac-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln	EDANS/DABCYL
k _{cat}	7.4 s ⁻¹	Not Specified	Not Specified
k _{cat} /K _m	10.89 (mM.s) ⁻¹	QXL 520-GABA-SFNFPQITK-HiLyte Flour 488-NH ₂	HiLyte Fluor 488/QXL 520
Excitation Wavelength (λ_{ex})	340 nm	Ac-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln	EDANS/DABCYL
Emission Wavelength (λ_{em})	490 nm	Ac-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln	EDANS/DABCYL
Excitation Wavelength (λ_{ex})	490 nm	HiLyte Fluor TM 488/QXL TM 520 based peptide	HiLyte Fluor 488/QXL 520
Emission Wavelength (λ_{em})	520 nm	HiLyte Fluor TM 488/QXL TM 520 based peptide	HiLyte Fluor 488/QXL 520

Note: Kinetic parameters can vary depending on the specific substrate sequence, FRET pair, and assay conditions.

Experimental Protocols

Materials and Reagents

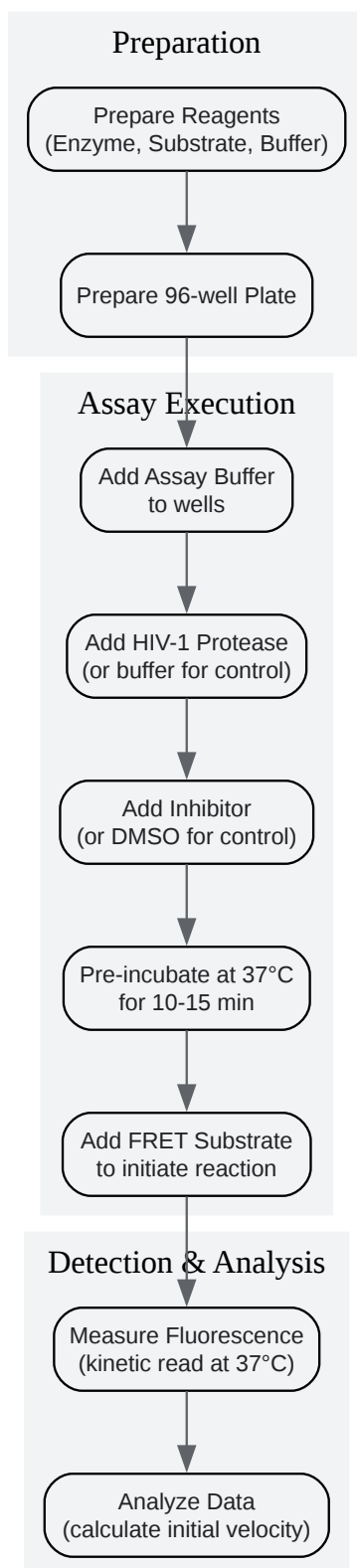
- Recombinant HIV-1 Protease
- FRET peptide substrate (e.g., Ac-SQNYPIVQ-EDANS with DABCYL quencher)
- Assay Buffer: 100 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7
- 5% (v/v) DMSO in Assay Buffer (for dissolving substrate and compounds)

- Control Inhibitor (e.g., Pepstatin A)
- 96-well black microplates
- Fluorescence microplate reader with temperature control

Preparation of Reagents

- **Recombinant HIV-1 Protease:** Reconstitute lyophilized enzyme in an appropriate buffer (e.g., 20 mM MES, pH 6.0, 10% glycerol, 0.1% CHAPS). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
- **FRET Peptide Substrate:** Dissolve the lyophilized substrate in DMSO to prepare a stock solution (e.g., 1-10 mM). Store the stock solution at -20°C, protected from light.
- **Assay Buffer:** Prepare the assay buffer and adjust the pH to 4.7. Before use, add DTT to a final concentration of 1 mM.
- **Test Compounds/Inhibitors:** Dissolve test compounds in 100% DMSO to create stock solutions.

Experimental Workflow for HIV-1 Protease Activity Assay



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Caption: Workflow for a typical HIV-1 protease FRET-based cleavage assay.

Detailed Protocol for Inhibitor Screening

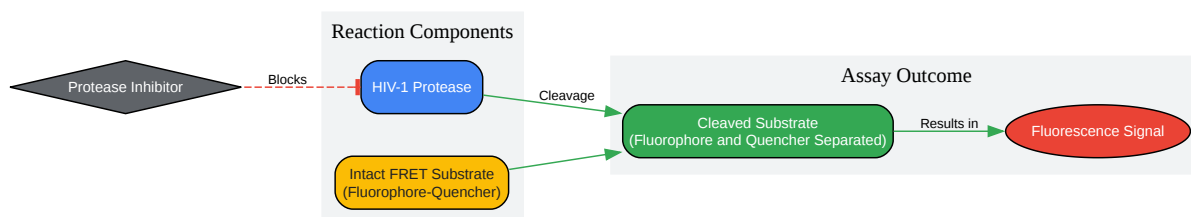
- Plate Setup:
 - Add 80 μ L of Assay Buffer to each well of a 96-well black microplate.
 - For inhibitor wells, add 10 μ L of the test compound diluted in Assay Buffer with 5% DMSO.
 - For the positive control (no inhibition), add 10 μ L of Assay Buffer with 5% DMSO.
 - For the negative control (no enzyme), add 10 μ L of Assay Buffer with 5% DMSO.
- Enzyme Addition:
 - Prepare a working solution of HIV-1 protease in Assay Buffer.
 - Add 10 μ L of the HIV-1 protease working solution to the inhibitor and positive control wells.
 - Add 10 μ L of Assay Buffer to the negative control wells.
- Pre-incubation:
 - Mix the plate gently and pre-incubate at 37°C for 10-15 minutes.
- Reaction Initiation:
 - Prepare a working solution of the FRET peptide substrate in Assay Buffer.
 - Add 10 μ L of the substrate working solution to all wells to initiate the reaction. The final volume in each well will be 110 μ L.
- Fluorescence Measurement:
 - Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
 - Measure the fluorescence intensity kinetically for 30-60 minutes with readings every 1-2 minutes. Use an excitation wavelength of 340 nm and an emission wavelength of 490 nm for the EDANS/DABCYL pair.

Data Analysis

- Calculate Initial Velocity (V₀):
 - Plot the fluorescence intensity (RFU) versus time for each well.
 - Determine the initial linear portion of the curve and calculate the slope ($V_0 = \Delta \text{RFU} / \Delta \text{time}$).
- Calculate Percent Inhibition:
 - $\% \text{ Inhibition} = [1 - (V_{0_inhibitor} - V_{0_negative_control}) / (V_{0_positive_control} - V_{0_negative_control})] * 100$
- Determine IC₅₀:
 - Plot the percent inhibition versus the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship of the FRET-based assay for detecting HIV-1 protease activity and its inhibition.



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Caption: Logical diagram of FRET-based HIV-1 protease activity detection.

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